molecular formula C14H10N2O3 B11801773 Methyl 4-(pyridin-2-yl)furo[3,2-c]pyridine-6-carboxylate

Methyl 4-(pyridin-2-yl)furo[3,2-c]pyridine-6-carboxylate

Cat. No.: B11801773
M. Wt: 254.24 g/mol
InChI Key: ZPNDTJFRTDXOPE-UHFFFAOYSA-N
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Description

Methyl 4-(pyridin-2-yl)furo[3,2-c]pyridine-6-carboxylate is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyridine ring fused to a furo[3,2-c]pyridine moiety, and a carboxylate ester group. Its distinct chemical framework makes it a valuable candidate for various scientific research applications, particularly in the development of pharmaceuticals and bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(pyridin-2-yl)furo[3,2-c]pyridine-6-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a pyridine derivative with a furan ring under specific conditions. For instance, the pyridone intermediate can be aromatized using phosphorus oxychloride, followed by reduction with zinc in acetic acid to yield the desired compound .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, continuous flow chemistry techniques could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(pyridin-2-yl)furo[3,2-c]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nucleophile employed.

Comparison with Similar Compounds

Methyl 4-(pyridin-2-yl)furo[3,2-c]pyridine-6-carboxylate can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting bioactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C14H10N2O3

Molecular Weight

254.24 g/mol

IUPAC Name

methyl 4-pyridin-2-ylfuro[3,2-c]pyridine-6-carboxylate

InChI

InChI=1S/C14H10N2O3/c1-18-14(17)11-8-12-9(5-7-19-12)13(16-11)10-4-2-3-6-15-10/h2-8H,1H3

InChI Key

ZPNDTJFRTDXOPE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=C2C=COC2=C1)C3=CC=CC=N3

Origin of Product

United States

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